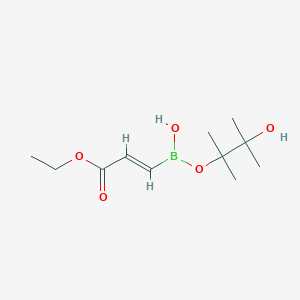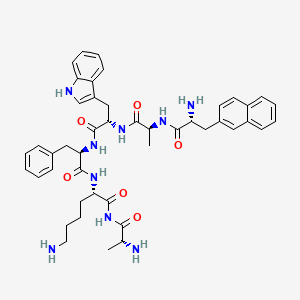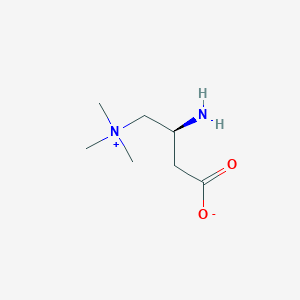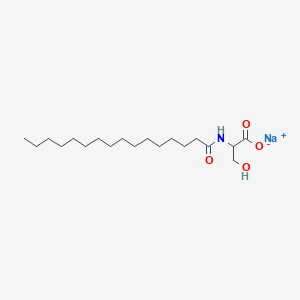
2,4-Diacetoxybenzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diacetoxybenzoic acid methyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of two acetoxy groups at the 2 and 4 positions of the benzene ring, along with a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diacetoxybenzoic acid methyl ester typically involves the esterification of 2,4-Diacetoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-Diacetoxybenzoic acid+MethanolAcid Catalyst2,4-Diacetoxybenzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diacetoxybenzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-Diacetoxybenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,4-Diacetoxybenzoic acid and methanol.
Reduction: 2,4-Dihydroxybenzoic acid methyl ester.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Diacetoxybenzoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4-Diacetoxybenzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The acetoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic acid methyl ester: Lacks the acetoxy groups, leading to different reactivity and applications.
2,4-Diacetoxybenzoic acid: The absence of the methyl ester group affects its solubility and reactivity.
Uniqueness
2,4-Diacetoxybenzoic acid methyl ester is unique due to the presence of both acetoxy and methyl ester groups, which confer specific chemical properties and reactivity. This makes it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
106315-78-0 |
|---|---|
Molekularformel |
C12H12O6 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
methyl 2,4-diacetyloxybenzoate |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-9-4-5-10(12(15)16-3)11(6-9)18-8(2)14/h4-6H,1-3H3 |
InChI-Schlüssel |
YUYFMDXTTNCFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)







![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)




